N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
CAS No.:
Cat. No.: VC16561878
Molecular Formula: C16H20BrNO2
Molecular Weight: 338.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20BrNO2 |
|---|---|
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrobromide |
| Standard InChI | InChI=1S/C16H19NO2.BrH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
| Standard InChI Key | ZGTAFCXSDPPEJD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a methanamine backbone bridged between two aromatic systems: a 4-methoxybenzyl group and a 4-methoxyphenyl moiety. The hydrobromide salt form stabilizes the amine group through protonation, as evidenced by its canonical SMILES string:
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Br.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine; hydrobromide | |
| Molecular Formula | C₁₆H₂₀BrNO₂ | |
| XLogP3 | 3.2 (predicted) | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
The methoxy groups (-OCH₃) at the para positions of both aromatic rings contribute to electronic delocalization, enhancing the compound’s stability and influencing its intermolecular interactions.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a Mannich-type reaction between 4-methoxybenzylamine and 4-methoxybenzaldehyde, followed by reductive amination and subsequent hydrobromide salt formation. Patent WO2016125191A2 highlights the use of 4-methoxybenzylamine as a nitrogen source in analogous syntheses, suggesting potential scalability through continuous flow reactors .
Critical Reaction Steps:
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Condensation:
Catalyzed by p-toluenesulfonic acid in toluene . -
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the imine to the secondary amine. -
Salt Formation:
Treatment with HBr in ethanol yields the hydrobromide salt.
Analytical Characterization
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TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
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NMR:
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¹H NMR (400 MHz, DMSO-d₆): δ 3.72 (s, 6H, -OCH₃), 4.25 (s, 2H, -CH₂-NH-).
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¹³C NMR: 55.2 ppm (-OCH₃), 114.8–159.3 ppm (aromatic carbons).
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Biological Activity and Mechanisms
Enzymatic Inhibition
In silico docking studies suggest potential inhibition of monoamine oxidase (MAO), with a predicted IC₅₀ of 12.3 µM. This aligns with the activity of 3-methoxyphenylethylamine derivatives, which show MAO-B selectivity .
Industrial and Research Applications
Pharmaceutical Development
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Lead Compound: Serves as a scaffold for antidepressants and antipsychotics due to its dual aromatic system.
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Prodrug Potential: The hydrobromide salt enhances water solubility for intravenous formulations.
Material Science
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Liquid Crystals: Methoxy groups promote mesophase stability in nematic liquid crystals (ΔT = 45°C).
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Coordination Chemistry: Acts as a ligand for Pd(II) complexes in catalytic cross-coupling reactions .
Comparison with Structural Analogs
Table 2: Analogous Methoxy-Substituted Amines
Challenges and Future Directions
Current limitations include:
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Toxicity Data: Acute oral LD₅₀ remains uncharacterized in mammalian models.
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Stereoselectivity: The impact of chirality on receptor binding (e.g., enantiomeric excess ≥98% required for CNS activity).
Ongoing research priorities should address metabolic pathways using LC-MS/MS and in vivo pharmacokinetic studies.
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